3-Chloro-1,2,4-triazole
Overview
Description
3-Chloro-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one chlorine atom. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action:
3-Chloro-1,2,4-triazole is a heterocyclic compound with a unique structure. Its primary targets are often enzymes or receptors within biological systems. Specifically, it interacts with these targets through hydrogen bonding and dipole interactions. One notable example is its interaction with the active site of receptors, where it serves as both a hydrogen bond acceptor and donor . These interactions play a crucial role in determining its pharmacological effects.
Action Environment:
Environmental factors influence its efficacy and stability:
Biochemical Analysis
Biochemical Properties
3-Chloro-1,2,4-triazole is capable of binding in the biological system with a variety of enzymes and receptors . It is readily capable of interacting with biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction . This allows this compound to exert its effects on various biochemical reactions.
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to impair the antioxidant defense system, lower PPARγ expression and initiate inflammation, thus affecting glucose and lipid metabolism in human differentiated adipocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is capable of forming hydrogen bonds and bipolar interactions, allowing it to interact with biomolecular targets and improve solubility . This interaction can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, treatment with this compound has been shown to decrease CAT activity and increase intracellular H2O2 levels significantly over a 24-hour period .
Transport and Distribution
Due to its polar nature, it is likely that it can be transported and distributed within cells and tissues effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazole typically involves the chlorination of 1,2,4-triazole. One common method is the reaction of 1,2,4-triazole with thionyl chloride or phosphorus pentachloride under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the third position of the triazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives with altered electronic properties.
Scientific Research Applications
3-Chloro-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Agriculture: It is employed in the development of agrochemicals such as fungicides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
4-Chloro-1,2,3-triazole: A similar compound with the chlorine atom at a different position.
5-Chloro-1,2,4-triazole: Another isomer with the chlorine atom at the fifth position.
Uniqueness: 3-Chloro-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
5-chloro-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOUKZPSCTVYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064480 | |
Record name | 3-Chloro-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6818-99-1 | |
Record name | 5-Chloro-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6818-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006818991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6818-99-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.175 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 3-Chloro-1,2,4-triazole derivatives?
A1: Several methods have been employed to synthesize this compound derivatives. One approach involves reacting 3-amino-1,2,4-triazole (1) with arylmethyl halides in the presence of a base, leading to the formation of N-arylmethyl derivatives. [] These derivatives can be further modified, for instance, by substituting the chlorine atom with a methylsulfonyl group, to create a range of 4,5-disubstituted 3-chloro-1,2,4-triazoles and their methylsulfonyl analogs. [] Additionally, reacting this compound (6) directly with arylmethylamines yields 3-arylmethylamino-1,2,4-triazoles. []
Q2: Can this compound derivatives be utilized as potential photoactivatable herbicides?
A2: Yes, certain N-arylmethyl-3-amino-1,2,4-triazole derivatives show promise as photoactivatable herbicides. When exposed to light, particularly in methanol or water-methanol mixtures, these compounds undergo photolysis. [] This process breaks the arylmethyl-C-N bond, generating 3-amino-1,2,4-triazole (1) as a degradation product. [] The ability to degrade upon light exposure makes these derivatives interesting candidates for environmentally friendly herbicide development.
Q3: What insights can Nuclear Quadrupole Resonance (NQR) spectroscopy provide about the structure of this compound derivatives?
A3: Chlorine-35 NQR spectroscopy is a valuable tool for investigating the electronic environment around the chlorine atom in this compound derivatives. This technique has been particularly useful in studying 3(5)-aryl-5(3)-chloro-1,2,4-triazoles. [, ] The data obtained from these spectroscopic studies contributes to a better understanding of the structural features and electronic properties of these compounds.
Q4: How does 1-Methyl-3-chloro-1,2,4-triazole interact with Nickel(II) and Copper(II) halides?
A4: 1-Methyl-3-chloro-1,2,4-triazole acts as a ligand, coordinating with Nickel(II) and Copper(II) halides to form polynuclear complexes. [] Spectroscopic studies, including electronic and vibrational analyses, suggest these complexes are likely polymeric in nature. [] Magnetic studies indicate ferromagnetic exchange interactions between the metal ions within the complex. [] This research demonstrates the potential of 1-Methyl-3-chloro-1,2,4-triazole as a building block for creating coordination polymers with interesting magnetic properties.
Q5: Are there any applications of this compound in heterocyclic synthesis?
A5: Yes, this compound can be utilized in the synthesis of other heterocyclic systems. For instance, it serves as a starting material in the preparation of 1,2,4-triazolo[5,1-b][1,3]benzoxazines. [] This example highlights the versatility of this compound as a building block in organic synthesis.
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